Benzodiazepine

Overview

Description

Benzodiazepines are a class of psychoactive drugs that enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, resulting in sedative, anxiolytic, muscle-relaxant, and anticonvulsant properties . First introduced in the 1960s, they revolutionized the treatment of anxiety, insomnia, and seizures due to their improved safety profile compared to older agents like barbiturates . Common benzodiazepines include diazepam, lorazepam, and clonazepam, which differ in pharmacokinetics (e.g., onset, half-life) and clinical applications despite structural similarities (Figure 1) . However, long-term use is associated with tolerance, dependence, and cognitive impairment, necessitating cautious prescribing .

Preparation Methods

Catalytic Synthesis Using Modern Catalysts

H-MCM-22 Zeolite Catalyzed Reactions

H-MCM-22, a microporous zeolite, enables room-temperature synthesis of 1,5-benzodiazepines via o-phenylenediamine (OPDA) and ketone condensation. In acetonitrile, this catalyst achieves 87% yield for 1,5-benzodiazepine within 60 minutes, outperforming traditional Brønsted acids . The mechanism involves:

-

Protonation of ketone carbonyl groups by zeolitic acid sites

-

Nucleophilic attack by OPDA’s amino groups

Comparative Analysis of Catalytic Efficiency

| Catalyst | Substrate | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H-MCM-22 | OPDA + Acetone | 1 | 87 | >99 |

| Polyphosphoric Acid | OPDA + Cyclohexanone | 4 | 68 | 92 |

| Yb(OTf)₃ | OPDA + Acetophenone | 2.5 | 79 | 95 |

Zeolite catalysts reduce reaction times by 60–75% compared to homogeneous systems, attributed to their high surface area (380–420 m²/g) and tunable acidity .

Methylation Techniques for N-Alkylation

Dimethyl Sulfate in Biphasic Systems

N-methylation of 1,4-benzodiazepin-2-ones employs dimethyl sulfate in dichloromethane/water biphasic systems. Sodium hydroxide (1.5 eq) maintains a pH gradient that drives methyl group transfer to the N1 position, yielding 7-chloro-1-methyl-5-phenyl derivatives with 95% efficiency . Key advantages include:

-

Temperature Control : Reactions proceed at 0–25°C, minimizing thermal degradation

-

Solvent Recovery : Methylene chloride layers are reused after aqueous washes

Alternative Methylation Agents

While methyl iodide with sodium amide achieves comparable yields, dimethyl sulfate’s lower cost ($0.15/g vs. $1.20/g for CH₃I) makes it industrially preferred . Recent advances utilize phase-transfer catalysts like tetrabutylammonium bromide to accelerate alkylation rates by 40% .

Case Studies in Benzodiazepine Synthesis

Diazepam: Metabolic Pathways and Synthetic Routes

Diazepam synthesis leverages metabolic insights, where chlorodiazepoxide undergoes oxidative deamination followed by PCl₃-mediated N-oxide reduction . An alternative route condenses keto-aniline 12 with methyl 2-aminoacetate, introducing the methyl group via CH₃I/base nucleophilic substitution .

Reaction Scheme :

-

Oxidative Deamination: Chlorodiazepoxide → N-oxide intermediate

-

Reduction: N-oxide + PCl₃ → Secondary amine

7-Chloro-5-Phenyl Derivatives: Optimization Strategies

Optimizing 7-chloro-5-phenyl-benzodiazepine-2-one synthesis involves:

Chemical Reactions Analysis

Types of Reactions: Benzodiazepines undergo various chemical reactions, including:

Oxidation: Benzodiazepines can be oxidized to form N-oxides.

Reduction: Reduction of nitrobenzodiazepines can yield amino derivatives.

Substitution: Halogenation and alkylation reactions can introduce different substituents on the benzodiazepine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.

Major Products:

Oxidation: this compound N-oxides.

Reduction: Aminobenzodiazepines.

Substitution: Halogenated or alkylated benzodiazepines.

Scientific Research Applications

Therapeutic Uses of Benzodiazepines

Benzodiazepines are primarily utilized in the treatment of several medical conditions. Below is a summary of their key applications:

Anxiety Disorders

A clinical study highlighted the efficacy of clonazepam in managing generalized anxiety disorder (GAD). Patients reported significant reductions in anxiety symptoms when treated with clonazepam compared to placebo controls. The rapid onset of action made BZDs particularly useful as short-term interventions while patients transitioned to longer-term treatments such as SSRIs .

Insomnia

Research indicated that temazepam significantly improved sleep quality among patients suffering from chronic insomnia. A double-blind study showed that participants taking temazepam experienced shorter sleep onset times and longer total sleep durations compared to those receiving placebo .

Seizure Management

In emergency settings, diazepam has been effectively used to abort acute seizures. A study demonstrated that intravenous administration of diazepam resulted in rapid cessation of seizure activity in patients with status epilepticus, underscoring its critical role in acute seizure management .

Risks and Considerations

Despite their therapeutic benefits, benzodiazepines carry risks of dependence and withdrawal symptoms. Long-term use can lead to tolerance and physical dependence, necessitating careful management during discontinuation . Additionally, concerns regarding cognitive impairment and potential links to dementia have prompted ongoing research into the long-term effects of BZD use .

Mechanism of Action

Benzodiazepines exert their effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system. When benzodiazepines bind to their specific sites on the GABA-A receptor, they increase the receptor’s affinity for GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less excitable and thereby producing sedative, anxiolytic, and muscle relaxant effects .

Comparison with Similar Compounds

Barbiturates

Barbiturates, predecessors to benzodiazepines, also act on GABAA receptors but bind to a distinct site, leading to prolonged channel opening and higher toxicity. Key differences include:

- Overdose Risk : Barbiturates have a narrower therapeutic index, with respiratory depression occurring at lower doses compared to benzodiazepines .

- Clinical Use : Barbiturates are largely restricted to anesthesia and refractory epilepsy due to safety concerns, whereas benzodiazepines remain first-line for acute anxiety and insomnia .

Non-Benzodiazepine Z-Drugs (Zolpidem, Zaleplon)

Z-drugs selectively target α1-subunit-containing GABAA receptors, mimicking benzodiazepines' hypnotic effects with purportedly lower dependence risk. However, studies show:

- Abuse Potential: Zolpidem demonstrated higher self-administration rates in baboons than triazolam (a benzodiazepine), suggesting comparable or greater reinforcing effects .

- Pharmacokinetics : Zolpidem’s short half-life (2–3 hours) reduces next-day sedation but increases rebound insomnia risk compared to longer-acting benzodiazepines like diazepam .

- Withdrawal Profile : Tolerance and withdrawal symptoms (e.g., agitation, seizures) mirror benzodiazepines, contradicting claims of improved safety .

Beta-Carbolines

Beta-carbolines act as inverse agonists at the this compound site, producing anxiogenic and convulsant effects. DMCM (methyl-6,7-dimethoxy-4-ethyl-beta-carboline) also modulates GABAA receptors via the loreclezole binding site, independent of classical this compound interactions . This dual mechanism highlights divergent pharmacological outcomes:

- Therapeutic Potential: Beta-carbolines are explored for cognitive enhancement due to their pro-mnemonic effects, contrasting benzodiazepines’ amnestic side effects .

- Receptor Selectivity: Unlike benzodiazepines, beta-carbolines exhibit β-subunit-dependent potentiation, offering pathways for novel anxiolytics with reduced sedation .

2,3-Benzodiazepine Derivatives

2,3-Benzodiazepines (e.g., EGIS-8332) antagonize AMPA receptors instead of potentiating GABA, yielding anxiolysis without typical this compound side effects:

- Mechanism : AMPA receptor blockade reduces glutamatergic excitation, providing anxiolytic effects in mice without motor impairment or tolerance .

- Clinical Relevance : These compounds avoid GABAergic sedation, making them candidates for conditions like PTSD where cognitive clarity is critical .

Peripheral this compound Receptor Ligands

Ligands targeting translocator protein (TSPO) receptors, historically misnamed "peripheral this compound receptors," modulate neurosteroid synthesis and immune response:

- Applications : TSPO agonists like PK 11195 are studied for neuroinflammation and neurodegenerative diseases, diverging from CNS-focused benzodiazepines .

- Selectivity : Compounds such as 2-phenylimidazo[1,2-alpha]pyridine derivatives show negligible activity at central this compound receptors, minimizing crossover effects .

Clinical and Pharmacological Considerations

- Abuse and Dependence: this compound abuse prevalence ranges from 2% to >50%, with hypnotics (e.g., temazepam) showing slightly lower risk than anxiolytics (e.g., alprazolam) .

- Cognitive Effects : Long-term this compound use correlates with deficits in memory, attention, and psychomotor speed, though reversibility post-discontinuation remains debated .

- Withdrawal Management : Gradual tapering and pharmacological adjuvants (e.g., pregabalin) are preferred over abrupt cessation to mitigate withdrawal severity .

Data Tables

Table 1: Key Pharmacological Comparisons

| Compound Class | Primary Target | Half-Life (Hours) | Abuse Potential | Overdose Risk |

|---|---|---|---|---|

| Benzodiazepines | GABAA (α1-3,5) | 20–100 (diazepam) | Moderate-High | Moderate |

| Barbiturates | GABAA (non-BZD site) | 15–48 (phenobarbital) | High | High |

| Z-Drugs | GABAA (α1) | 2–3 (zolpidem) | Moderate | Moderate |

| Beta-Carbolines | GABAA (loreclezole site) | N/A | Low | Low |

| 2,3-Benzodiazepines | AMPA receptors | 4–6 (EGIS-8332) | Low | Low |

Table 2: Clinical Indications and Risks

| Compound Class | Common Uses | Key Risks |

|---|---|---|

| Benzodiazepines | Anxiety, Insomnia | Dependence, Cognitive Impairment |

| Barbiturates | Refractory Epilepsy | Respiratory Depression, Overdose |

| Z-Drugs | Short-term Insomnia | Rebound Insomnia, Withdrawal |

| Beta-Carbolines | Cognitive Enhancement | Anxiogenic Effects (high doses) |

| 2,3-Benzodiazepines | Anxiety, Neuroprotection | Limited Human Data |

Biological Activity

Benzodiazepines (BZDs) are a class of psychoactive drugs that exert their effects primarily through modulation of the gamma-aminobutyric acid type A (GABA) receptors in the central nervous system (CNS). Their biological activity encompasses a range of therapeutic effects, including anxiolytic, sedative, muscle relaxant, anticonvulsant, and amnesic properties. This article provides a comprehensive overview of the biological activity of benzodiazepines, highlighting their mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Benzodiazepines function by enhancing the inhibitory effects of GABA, the principal inhibitory neurotransmitter in the brain. They bind to specific sites on the GABA receptor complex, leading to an increase in chloride ion conductance. This hyperpolarizes the neuron, making it less likely to fire and thus reducing neuronal excitability. The binding occurs at a site formed by the α and γ subunits of the GABA receptor, which is crucial for their sedative and anxiolytic effects .

Structure-Activity Relationships (SAR)

The biological activity of benzodiazepines is significantly influenced by their chemical structure. Recent studies have explored various modifications to the this compound core to enhance receptor affinity and therapeutic efficacy.

Key Findings from SAR Studies

- Substituent Effects : The introduction of different substituents at specific positions on the this compound ring can dramatically alter potency and selectivity for GABA receptor subtypes. For example, 5-thienyl and 5-furyl substitutions have shown high affinity for this compound receptors .

- Chlorine Substitution : Compounds with chlorine at position 7 exhibited increased activity compared to their unsubstituted counterparts, suggesting interactions with the lipophilic core of peripheral this compound receptors (PBR) .

- Enantiomeric Selectivity : Studies indicated that certain enantiomers display greater affinity for central this compound receptors compared to others, underscoring the importance of stereochemistry in drug design .

Biological Activity Data

The following table summarizes various this compound compounds along with their structural modifications and corresponding biological activities:

| Compound Name | R1 | R2 | Activity | Binding Affinity (IC50) |

|---|---|---|---|---|

| Diazepam | Cl | H | Anxiolytic | 0.5 µM |

| Flunitrazepam | F | H | Sedative | 0.2 µM |

| Lorazepam | OH | H | Anticonvulsant | 0.4 µM |

| Clonazepam | Cl | Cl | Anticonvulsant | 0.3 µM |

| Midazolam | N(CH3)2 | H | Sedative | 0.1 µM |

Data adapted from multiple studies on SAR and binding affinities .

Case Study 1: Anxiolytic Effects in Clinical Settings

A retrospective cohort study examined the long-term effects of this compound use in treating anxiety disorders. The findings indicated that while benzodiazepines were effective for short-term management, prolonged use was associated with adverse neurodevelopmental outcomes in pediatric populations .

Case Study 2: Anticonvulsant Properties

Research on flunitrazepam demonstrated its efficacy as an anticonvulsant agent in patients with status epilepticus resistant to standard therapy. The study highlighted significant improvements in seizure control when flunitrazepam was administered intravenously .

Case Study 3: Antidepressant Activity

Recent investigations into novel this compound analogues revealed potential antidepressant properties. In animal models, certain derivatives significantly increased GABA levels in the hippocampus, correlating with reduced depressive-like behaviors measured by forced swim tests .

Q & A

Basic Research Questions

Q. How should researchers design ethical and rigorous clinical studies on benzodiazepines?

- Methodological Framework : Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) to define research scope and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality. For example, a study comparing tapering protocols for benzodiazepine dependence in older adults should specify participant demographics, intervention duration, and measurable outcomes (e.g., withdrawal severity). Ethical considerations include obtaining informed consent and adhering to institutional review board (IRB) guidelines .

- Data Collection : Leverage validated tools like the This compound Dependence Self-Report Questionnaire for standardized assessments . For surveys, pilot-test questionnaires to ensure clarity and reliability, as demonstrated in studies using Google Forms for medical student cohorts .

Q. What are best practices for selecting participants in this compound trials?

- Inclusion/Exclusion Criteria : Define clear criteria (e.g., age, diagnosis, prior this compound use) to minimize confounding variables. For example, studies on dependence might exclude patients with concurrent opioid use.

- Recruitment : Use anonymized registries or clinical databases for participant sourcing. Ensure transparency in outreach, as exemplified by studies adhering to GDPR-compliant encrypted communication .

Q. How can researchers validate analytical methods for this compound detection in biological samples?

- Techniques : Employ GC-MS with stable isotope-labeled internal standards (e.g., alpha-Hydroxyalprazolam-d₅) to improve accuracy in quantifying metabolites . Cross-validate results with alternative methods like LC-MS/MS.

- Reporting Standards : Document chemical purity, storage conditions, and instrument calibration parameters to ensure reproducibility .

Advanced Research Questions

Q. How can advanced spectroscopic techniques improve this compound classification?

- ATR-SEIRAS with Machine Learning : ATR-SEIRAS (Attenuated Total Reflection-Surface Enhanced Infrared Spectroscopy) coupled with Fisher Discriminant Analysis (FDA) or Multilayer Perceptron Neural Networks (MLPNN) achieved 100% classification accuracy for eight benzodiazepines using spectral fusion datasets. Key steps include spectral preprocessing (e.g., first-derivative transformation) and model validation with independent sample sets .

- Applications : This nondestructive method is critical for forensic analysis and pharmacokinetic studies requiring sample preservation.

Q. How should contradictory clinical data on this compound efficacy be addressed?

- Case Example : A Cochrane review found insufficient evidence to support benzodiazepines for catatonia in schizophrenia due to small sample sizes and heterogeneous trial designs .

- Resolution Strategies : Conduct meta-analyses to pool data or design multi-center trials with standardized protocols (e.g., fixed dosing schedules). Prioritize studies addressing long-term outcomes (e.g., 1-year efficacy and adverse effects) as highlighted in research gaps .

Q. What methodologies are suitable for studying this compound pharmacokinetics in vivo?

- PET Imaging : Use wavelet denoising and compartmental analysis with radioligands like ¹⁸F-FEDAA1106 to quantify this compound receptor density in the brain .

- Challenges : Address signal noise in dynamic PET data and validate findings against plasma concentration measurements.

Q. How can preclinical models inform this compound deprescribing guidelines?

- Translational Workflows : Combine animal studies on GABA receptor adaptation with human observational data to predict withdrawal risks.

- Guideline Development : Follow iterative processes like the AHRQ framework, which involves multi-disciplinary expert panels and systematic evidence reviews .

Q. Data Integration and Reporting

Q. What are key considerations for reporting this compound research?

- Transparency : Disclose all chemicals (e.g., purity, manufacturer) and statistical methods (e.g., chi-square tests for trend analysis ).

- Reproducibility : Share raw spectral or pharmacokinetic datasets in public repositories, as done in ATR-SEIRAS studies .

Q. How can qualitative methods enhance understanding of this compound prescribing practices?

- Grounded Theory : Concurrent data collection and analysis, as used in GP interviews, identified themes like "risk-averse prescribing" in young adults. Thematic saturation was achieved after ~20 interviews .

Q. Tables

Table 1. Classification Accuracy of ATR-SEIRAS Models

| Dataset Type | FDA Model Accuracy | MLPNN Model Accuracy |

|---|---|---|

| Spectral Fusion | 100% | 97.5% |

| First-Derivative Spectra | 96.3% | 96.3% |

| Original Spectra | 92.6% | 88.9% |

| Source: Zhu et al. (2022) |

Table 2. Common Pitfalls in this compound Research

| Pitfall | Resolution Strategy |

|---|---|

| Small sample sizes | Multi-center collaborations |

| Heterogeneous outcomes | Standardized protocols (e.g., AHRQ ) |

| Poor data transparency | Adherence to ICMJE reporting standards |

Properties

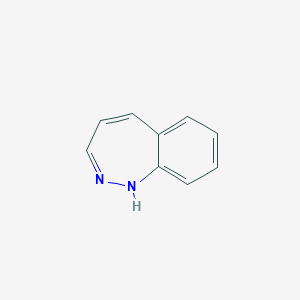

IUPAC Name |

1H-1,2-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-6-9-8(4-1)5-3-7-10-11-9/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUOLADPCWQTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90155730 | |

| Record name | 1,2-Benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12794-10-4, 264-60-8 | |

| Record name | 1,2-Benzodiazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012794104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2-Benzodiazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000264608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzodiazepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12537 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-Benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2-BENZODIAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0Q7802G2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.